molecular formula C23H17N3O3 B11189874 2-benzyl-8-(furan-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-benzyl-8-(furan-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11189874
M. Wt: 383.4 g/mol
InChI Key: XSRDBKOTERNYSD-UHFFFAOYSA-N
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Description

2-benzyl-8-(furan-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that belongs to the class of pyrido[4,3-b][1,6]naphthyridines This compound is characterized by its unique structure, which includes a benzyl group, a furan-2-ylmethyl group, and a pyrido[4,3-b][1,6]naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-8-(furan-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[4,3-b][1,6]naphthyridine core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.

    Introduction of the benzyl group: This can be achieved through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the pyrido[4,3-b][1,6]naphthyridine core in the presence of a Lewis acid catalyst.

    Attachment of the furan-2-ylmethyl group: This step involves the reaction of the intermediate compound with furan-2-ylmethyl bromide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-8-(furan-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with sodium hydroxide or electrophilic substitution with halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-benzyl-8-(furan-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-benzyl-8-(furan-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    8-benzyl-2-(furan-2-ylmethyl)-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one: A compound with a similar structure but different core and functional groups.

    Furimazine: An imidazopyrazinone substrate used in fluorescence analysis.

Uniqueness

2-benzyl-8-(furan-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H17N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

2-benzyl-8-(furan-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C23H17N3O3/c27-22-18-13-19-21(9-11-26(23(19)28)15-17-7-4-12-29-17)24-20(18)8-10-25(22)14-16-5-2-1-3-6-16/h1-13H,14-15H2

InChI Key

XSRDBKOTERNYSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)CC5=CC=CO5

Origin of Product

United States

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